SCD1 inhibitor-4 belongs to a class of small molecule inhibitors designed through a computational drug discovery approach. This compound was developed as part of a broader effort to identify effective SCD1 inhibitors that could be used in clinical settings to modulate lipid metabolism and combat diseases linked to dysregulated fatty acid synthesis .
The synthesis of SCD1 inhibitor-4 involved several steps, primarily utilizing an accelerated bottom-up drug design platform. This platform integrates machine learning algorithms with functional assessments to optimize the design process. The synthesis feasibility and cost analysis led to the production of multiple candidate compounds, including SCD1 inhibitor-4. Techniques such as high-throughput screening and structure-activity relationship studies were employed to refine the compound's efficacy and pharmacokinetic properties .
The molecular structure of SCD1 inhibitor-4 features distinct functional groups that enhance its binding affinity to the active site of SCD1. The compound includes aromatic rings and nitro groups that participate in critical interactions with amino acid residues within the enzyme's binding pocket. Structural analysis through molecular docking has shown that these groups facilitate electrostatic interactions and π-cloud interactions, which are essential for effective inhibition .
SCD1 inhibitor-4 operates by binding to the active site of the SCD1 enzyme, thereby preventing it from catalyzing the conversion of saturated fatty acids into monounsaturated fatty acids. The reaction mechanism involves competitive inhibition, where the inhibitor competes with the substrate (stearoyl-CoA) for binding at the active site. This inhibition leads to a decrease in the levels of monounsaturated fatty acids, which can subsequently affect various metabolic pathways within cells .
The mechanism by which SCD1 inhibitor-4 exerts its effects involves several biochemical pathways. Upon binding to SCD1, the inhibitor disrupts normal enzymatic activity, leading to altered fatty acid profiles within cells. This change can trigger endoplasmic reticulum stress responses and modulate signaling pathways associated with cancer cell growth and survival. Studies have indicated that SCD1 inhibition can enhance antitumor immune responses by promoting the production of specific chemokines and cytokines .
SCD1 inhibitor-4 exhibits specific physical properties that contribute to its functionality as an enzyme inhibitor:
Additionally, detailed analyses using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have provided insights into its structural integrity and purity .
SCD1 inhibitor-4 has several promising applications in scientific research:
Stearoyl-CoA Desaturase 1 maintains cellular lipid equilibrium by controlling the ratio of saturated fatty acids to monounsaturated fatty acids, a critical determinant of membrane biogenesis and function. This enzyme’s activity governs the saturation index of cellular lipids, which directly impacts membrane fluidity, organelle integrity, and the localization of transmembrane proteins [1] [9]. Disruption of Stearoyl-CoA Desaturase 1 activity profoundly alters lipid partitioning:
Table 1: Key Lipid Substrates and Products of Stearoyl-CoA Desaturase 1 Activity
Substrate | Product | Primary Biological Role |
---|---|---|
Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1 n-9) | Major component of phospholipids; Cholesterol esterification |
Palmitoyl-CoA (16:0) | Palmitoleoyl-CoA (16:1 n-7) | Triglyceride synthesis; Membrane fluidity regulation |
Saturated VLCFAs* | Monounsaturated VLCFAs | Reduction of lipid toxicity in X-ALD** |
Very long-chain fatty acids; *X-linked adrenoleukodystrophy [6]
Cancer
Stearoyl-CoA Desaturase 1 is overexpressed in multiple malignancies (e.g., lung, breast, colon cancers), where it supports tumor growth, survival, and metastasis through several mechanisms:
Metabolic Disorders
Elevated Stearoyl-CoA Desaturase 1 activity correlates with obesity, insulin resistance, and non-alcoholic fatty liver disease:
Neurological Disorders
Stearoyl-CoA Desaturase 1 exhibits context-dependent roles in neurological pathologies:
Table 2: Stearoyl-CoA Desaturase 1 in Disease Pathogenesis
Disease Category | Pathogenic Mechanism | Consequence of Stearoyl-CoA Desaturase 1 Dysregulation |
---|---|---|
Cancer | Enhanced membrane synthesis; Ferroptosis resistance | Tumor proliferation and survival [3] [8] |
Metabolic Disease | Increased hepatic triglyceride synthesis; Lipotoxicity | Obesity; Insulin resistance; NAFLD* [1] [4] |
Neurological Disease | Saturated VLCFA** accumulation (X-ALD); Microglial activation | Neurodegeneration; Demyelination [6] |
Non-alcoholic fatty liver disease; *Very long-chain fatty acids
The central role of Stearoyl-CoA Desaturase 1 in modulating lipid composition, cellular stress responses, and disease pathogenesis establishes it as a compelling therapeutic target. Key rationales include:
Table 3: Therapeutic Applications of Stearoyl-CoA Desaturase 1 Modulation
Therapeutic Context | Intervention Strategy | Observed Outcome |
---|---|---|
Oncogenic Kirsten rat sarcoma virus-driven Tumors | Stearoyl-CoA Desaturase 1 inhibitor monotherapy | Reduced tumor growth; Increased ferroptosis [3] |
SCD1-Inhibitor Resistant Cancers | Dual Stearoyl-CoA Desaturase 1/fatty acid desaturase 2 inhibition | Endoplasmic reticulum stress-induced apoptosis [8] |
X-linked Adrenoleukodystrophy | Liver X receptor agonist-mediated Stearoyl-CoA Desaturase 1 induction | Reduced saturated VLCFA* toxicity [6] |
*Very long-chain fatty acids
The development of potent, selective Stearoyl-CoA Desaturase 1 inhibitors like SCD1 inhibitor-4 (half-maximal inhibitory concentration = 4.7 nanomolar) provides tools to exploit these mechanisms. SCD1 inhibitor-4 demonstrates dose-dependent suppression of desaturation indices in vivo (55% reduction at 1 milligram per kilogram; 85% at 10–30 milligram per kilogram), validating its utility for proof-of-concept studies [2] [10]. Future therapeutic success will require isoform-specific inhibitors and combinatorial strategies to address metabolic compensation and tissue-specific vulnerabilities.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4